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Compound of Interest

Compound Name: Alogliptin

Cat. No.: B1666894 Get Quote

These application notes provide a detailed overview of the protocols employed in the pivotal

cardiovascular outcome trial for Alogliptin, primarily focusing on the EXAMINE (EXamination

of CArdiovascular outcoMes with AlogliptIN versus standard of carE) trial. This document is

intended for researchers, scientists, and drug development professionals interested in the

design and execution of cardiovascular safety studies for anti-diabetic medications.

Introduction
Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate

comprehensive evaluation of the cardiovascular safety profile for new anti-diabetic therapies to

rule out excess cardiovascular risk.[1][2] Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor,

was developed for the treatment of type 2 diabetes mellitus.[3] The EXAMINE trial was a large-

scale, multicenter, randomized, double-blind, placebo-controlled study designed to assess the

cardiovascular safety of alogliptin in high-risk patients with type 2 diabetes who had recently

experienced an acute coronary syndrome (ACS).[4][5][6]

Experimental Design and Protocols
The EXAMINE trial was structured to establish the non-inferiority of alogliptin compared to

placebo in preventing major adverse cardiovascular events (MACE).[5]

2.1 Study Population
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A total of 5,380 patients with type 2 diabetes and a recent ACS (myocardial infarction or

unstable angina requiring hospitalization) within the previous 15 to 90 days were enrolled.[2][4]

Inclusion Criteria:

Age > 18 years.[5]

Diagnosis of type 2 diabetes.[5]

Glycated hemoglobin (A1C) levels between 6.5% and 11.0% (or 7.0% to 11.0% if on

insulin).[5]

History of ACS within 15 to 90 days prior to randomization.[5]

Exclusion Criteria:

Use of other DPP-4 inhibitors or GLP-1 receptor agonists.[7]

Type 1 diabetes.[5]

Hemodynamically unstable cardiovascular disorders.[5]

Dialysis within 14 days of screening.[5][7]

2.2 Randomization and Blinding

Patients were randomly assigned in a double-blind fashion to receive either alogliptin or a

matching placebo, in addition to their existing standard of care for diabetes and cardiovascular

disease.[4][6] An independent statistician, blinded to treatment allocation, performed the data

analyses.[5]

2.3 Investigational Treatment

Alogliptin Group: Patients received alogliptin once daily. The dosage was adjusted based

on renal function:

25 mg for patients with an estimated glomerular filtration rate (eGFR) > 60 mL/min.[8]
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12.5 mg for eGFR between 30 and 60 mL/min.[7][8]

6.25 mg for eGFR < 30 mL/min.[7][8]

Placebo Group: Patients received a matching placebo once daily.[6]

2.4 Study Endpoints

The trial evaluated specific cardiovascular outcomes to determine the safety of alogliptin.

Primary Endpoint: The primary composite endpoint was the time to the first occurrence of

cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[3][9]

Secondary Endpoint: A key secondary composite endpoint included the primary MACE

components plus urgent revascularization due to unstable angina.[5][9]

2.5 Statistical Analysis

The primary analysis was a non-inferiority assessment. The upper boundary of the one-sided

repeated confidence interval for the hazard ratio of the primary endpoint had to be below a pre-

specified margin of 1.3 to declare non-inferiority.[2][4] Interim analyses were planned and

conducted.[3][5]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the EXAMINE trial.

Table 1: Baseline Characteristics of Patients
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Characteristic Alogliptin (N=2,701) Placebo (N=2,679)

Mean Age (years) 61 61

Male (%) 68% 68%

Mean A1C at Baseline (%) 8.0 8.0

History of Myocardial Infarction

(%)
77% 77%

History of Unstable Angina (%) 23% 23%

Median Time from ACS to

Randomization (days)
44 46

Data sourced from multiple reports on the EXAMINE trial.[9]

Table 2: Primary and Secondary Cardiovascular Outcomes

Endpoint
Alogliptin
(N=2,701)

Placebo
(N=2,679)

Hazard Ratio
(95% CI)

P-value for
Non-inferiority

Primary MACE 305 (11.3%) 316 (11.8%)

0.96 (one-sided

repeated CI

bound, 1.16)

<0.001

CV Death, Non-

fatal MI, Non-

fatal Stroke

Secondary

MACE
12.7% 13.4%

0.95 (one-sided

repeated CI

bound, 1.14)

N/A

Primary MACE +

Urgent

Revascularizatio

n
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CI: Confidence Interval. Data from the primary publication of the EXAMINE trial.[1][2][4][8]

Table 3: Heart Failure Outcomes

Endpoint Alogliptin Placebo
Hazard Ratio (95%
CI)

Hospitalization for

Heart Failure
3.9% 3.3% 1.19 (0.90 - 1.58)

CV Death or

Hospitalization for

Heart Failure

N/A N/A 0.98 (0.82 - 1.21)

Data from post-hoc analyses of the EXAMINE trial.[10]

Visualizations
Diagram 1: EXAMINE Trial Workflow
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Caption: Workflow of the EXAMINE cardiovascular outcome trial.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1666894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: Alogliptin's Mechanism and CV Safety Logic
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Caption: Alogliptin's mechanism and the logic for its CV safety trial.

Conclusion
The EXAMINE trial was a robust cardiovascular outcome study that followed a rigorous

protocol to assess the safety of alogliptin in a high-risk population.[11] The study successfully

demonstrated that alogliptin, when added to standard of care for patients with type 2 diabetes
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and recent acute coronary syndrome, did not increase the risk of major adverse cardiovascular

events.[2][4] These protocols and the resulting data are crucial for understanding the

cardiovascular safety profile of alogliptin and serve as a valuable reference for the design of

future cardiovascular outcome trials for anti-diabetic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cardiovascular
Outcome Studies of Alogliptin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666894#protocols-for-cardiovascular-outcome-
studies-of-alogliptin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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